1-(2H-1,2,3-Triazol-2-yl)butan-2-amine
Description
1-(2H-1,2,3-Triazol-2-yl)butan-2-amine is a nitrogen-containing heterocyclic compound featuring a 1,2,3-triazole ring linked to a butan-2-amine backbone. The 1,2,3-triazole moiety is a five-membered aromatic ring with three nitrogen atoms, conferring unique electronic and steric properties. This compound has garnered attention in medicinal chemistry due to the triazole group’s ability to participate in hydrogen bonding and π-π interactions, which are critical for biological activity and molecular recognition. Its synthesis typically involves cycloaddition reactions or functionalization of pre-existing triazole frameworks, though specific protocols vary based on regiochemical requirements .
Properties
Molecular Formula |
C6H12N4 |
|---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
1-(triazol-2-yl)butan-2-amine |
InChI |
InChI=1S/C6H12N4/c1-2-6(7)5-10-8-3-4-9-10/h3-4,6H,2,5,7H2,1H3 |
InChI Key |
UDKCINCNLHHTGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1N=CC=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2H-1,2,3-Triazol-2-yl)butan-2-amine can be synthesized using “click” chemistry, a popular method for constructing triazole rings. One common approach involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction typically uses an alkyne and an azide as starting materials, with copper(I) as the catalyst .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using cost-effective solvents and catalysts. For example, replacing expensive solvents like 1,4-dioxane with more affordable options such as acetonitrile, and using copper(II) oxide instead of copper(I) iodide, can significantly reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,2,3-Triazol-2-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
The applications of 1-(2H-1,2,3-Triazol-2-yl)butan-2-amine are related to its role as a building block in the synthesis of various compounds with biological activities . The triazole moiety, present in this compound, is a versatile structure known for its antimicrobial and anticancer properties.
IUPAC Name: 1-(triazol-2-yl)butan-2-amine
Molecular Formula: C6H12N4
Molecular Weight: 140.19 g/mol
Synthesis and Biological Activities
This compound is used in the synthesis of compounds with various biological activities . For example, it can be used to create N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide, which is synthesized through the reaction of 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine and phenoxyacetyl chloride under basic conditions. This reaction is typically performed in organic solvents like dichloromethane or chloroform, using triethylamine as a base to neutralize the hydrochloric acid produced during the reaction.
Antimicrobial Properties
Triazole-containing compounds have demonstrated antimicrobial potential. Derivatives of 1,2,3-triazoles exhibit antibacterial and antifungal activities, inhibiting pathogens such as Escherichia coli and Staphylococcus aureus. Some derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.21 μM against Pseudomonas aeruginosa and E. coli.
Anticancer Activity
Triazole derivatives can induce apoptosis in cancer cells and inhibit key enzymes involved in cancer progression. Certain 1,2,3-triazole derivatives have shown IC50 values ranging from 0.97 to 34.46 μM against lung cancer cell lines (A549), suggesting their potential as effective anticancer agents. These compounds often cause cell cycle arrest and inhibit topoisomerase II activity.
Case Study: Anticancer Efficacy
In a study evaluating triazole derivatives for anticancer activity, compounds similar to N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenoxyacetamide were tested against A549 lung cancer cells. The results showed a significant reduction in cell viability through apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study: Antimicrobial Screening
Another study focused on the antimicrobial activity of triazole derivatives against clinical strains of bacteria and fungi. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with effective inhibition noted in various assays.
Anticarbonic Anhydrase-II Activities
Novel 1H-1,2,3-triazole analogs have been synthesized and evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . These compounds showed activities with IC50 values in the range of 13.8–35.7 µM, compared to acetazolamide (18.2 ± 0.23 µM) . Compounds 7b (13.8 ± 0.63 µM) and 9e (18.1 ± 1.31 µM) showed potent activities . Molecular docking studies suggest that these compounds inhibit carbonic anhydrase-II through direct binding with the active site residues of the enzyme .
Research Findings Summary
Mechanism of Action
The mechanism of action of 1-(2H-1,2,3-Triazol-2-yl)butan-2-amine involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This interaction can be studied using molecular docking techniques to understand the binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
1-(2H-1,2,3-Triazol-2-yl)butan-2-amine belongs to a broader class of triazolyl amines. Key analogues include:
| Compound | Substitution Pattern | Key Differences |
|---|---|---|
| 1-(1H-1,2,3-Triazol-1-yl)butan-2-amine | 1H-triazole (N1 substitution) | Regiochemistry alters electronic density; N1-substituted triazoles exhibit reduced hydrogen-bonding capacity compared to N2-substituted isomers. |
| 1-(1,2,4-Triazol-1-yl)butan-2-amine | 1,2,4-Triazole | Different nitrogen arrangement reduces aromatic stability and alters dipole moments, impacting solubility. |
| 4-(1H-1,2,3-Triazol-1-yl)butan-2-amine | Triazole at C4 of butan-2-amine | Positional isomerism affects steric interactions in receptor binding; C4 substitution may hinder conformational flexibility. |
Physicochemical Properties
- Solubility : The N2-substituted triazole in this compound enhances polarity compared to N1-substituted analogues, improving aqueous solubility.
- Thermal Stability : 1,2,3-Triazoles generally exhibit higher thermal stability than 1,2,4-triazoles due to aromatic resonance stabilization.
- Crystallography : SHELX-based refinements (e.g., SHELXL) are critical for resolving the triazole ring’s anisotropic displacement parameters, particularly in distinguishing N2 vs. N1 substitution .
Biological Activity
1-(2H-1,2,3-Triazol-2-yl)butan-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential applications in various fields.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the butan-2-amine moiety enhances its solubility and reactivity, making it a suitable candidate for drug development.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:
- Enzyme Interaction : The nitrogen atoms in the triazole ring can form hydrogen bonds with active sites of enzymes, modulating their activity. This interaction has been linked to various biochemical pathways, including those involved in antimicrobial and anticancer activities.
- Cell Signaling Modulation : The compound influences cellular processes by altering signaling pathways and gene expression. This modulation can lead to significant changes in cellular metabolism and function.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting microbial growth .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell survival pathways .
Antioxidant Effects
The antioxidant activity of this compound has been evaluated through various assays. It exhibits the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Research Findings and Case Studies
Several studies have highlighted the biological efficacy of this compound:
Case Study: Anticancer Activity
In a recent study, this compound was tested against several cancer cell lines. The results indicated that the compound induced cell cycle arrest and apoptosis through the activation of caspase pathways. The structure–activity relationship (SAR) analysis suggested that modifications on the triazole ring could enhance its cytotoxicity .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good oral bioavailability and distribution throughout the body. It is metabolized by liver enzymes and excreted primarily through urine . Understanding its pharmacokinetics is crucial for optimizing dosage regimens in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
